molecular formula C8H10N2OS B181919 6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol CAS No. 3087-14-7

6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol

Cat. No.: B181919
CAS No.: 3087-14-7
M. Wt: 182.25 g/mol
InChI Key: RYFAQTBOTJEQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Cyclopenta[d]pyrimidine Research

The development of cyclopenta[d]pyrimidine chemistry traces its origins to the broader historical evolution of pyrimidine research, which commenced in the early nineteenth century with fundamental discoveries in heterocyclic chemistry. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing foundational methodologies that would later influence the development of more complex fused ring systems. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, achieved through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The progression from simple pyrimidine structures to the more sophisticated cyclopenta[d]pyrimidine framework represents a significant advancement in heterocyclic synthesis. Early research in this field was driven by the recognition that pyrimidine derivatives possessed important biological properties, as evidenced by the isolation of alloxan (5,5-dihydroxypyrimidine-2,4,6-trione) by Brugnatelli in 1818 through the oxidation of uric acid with nitric acid. This historical foundation established the conceptual framework for developing more complex heterocyclic systems incorporating multiple ring structures.

The emergence of cyclopenta[d]pyrimidine research gained momentum in the twentieth century as synthetic methodologies advanced and the biological significance of fused heterocyclic systems became increasingly apparent. Patent literature from the mid-twentieth century documents early efforts to synthesize and characterize 2,4-substituted-6,7-dihydro-5H-cyclopenta[d]pyrimidines, indicating recognition of their potential applications. These historical developments established the scientific foundation upon which contemporary research into this compound and related compounds has been built.

Significance of this compound in Heterocyclic Chemistry

The compound this compound occupies a position of considerable importance within the field of heterocyclic chemistry due to its unique structural characteristics and synthetic versatility. The molecular formula C8H10N2OS reflects a carefully balanced combination of heteroatoms and functional groups that contribute to its chemical reactivity and biological activity potential. The presence of both sulfur and nitrogen heteroatoms within the heterocyclic framework creates multiple sites for chemical modification and biological interaction, making this compound particularly valuable as a synthetic intermediate.

Research has demonstrated that this compound serves as a key precursor in the synthesis of more complex heterocyclic structures. Synthetic methodologies have been developed that utilize this compound as a starting material for the preparation of various derivatives, including those with enhanced biological activities. The methylthio substituent at the 2-position provides a versatile functional handle that can be readily modified through nucleophilic substitution reactions, allowing for the systematic exploration of structure-activity relationships.

The structural features of this compound also contribute to its significance in medicinal chemistry research. The fused ring system provides a rigid molecular scaffold that can effectively interact with biological targets, while the functional groups present allow for fine-tuning of physicochemical properties such as solubility, membrane permeability, and protein binding affinity. This combination of structural rigidity and functional versatility makes this compound an attractive scaffold for drug design and development efforts.

Property Value Reference
Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
Chemical Abstracts Service Number 3087-14-7
Melting Point Not available
Boiling Point 326.9±25.0 °C at 760 mmHg
Density 1.5±0.1 g/cm³

Overview of Pyrimidine-Based Heterocycles in Chemical Research

Pyrimidine-based heterocycles represent one of the most extensively studied classes of compounds in contemporary chemical research, with applications spanning medicinal chemistry, agricultural chemistry, and materials science. The fundamental pyrimidine ring system, characterized by nitrogen atoms at positions 1 and 3 of the six-membered aromatic ring, serves as a critical building block in numerous biologically active compounds. This structural motif appears in essential biomolecules such as the nucleotide bases cytosine, thymine, and uracil, as well as in important vitamins like thiamine (vitamin B1), highlighting the fundamental importance of pyrimidine chemistry in biological systems.

Recent research has demonstrated that pyrimidine derivatives exhibit remarkable diversity in their biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. A comprehensive study of novel pyrimidine and pyrimidopyrimidine analogs revealed that certain compounds demonstrated cytotoxic activities against colorectal carcinoma, mammary gland breast cancer, and hepatocellular carcinoma cell lines, with activities comparable to established chemotherapeutic agents. These findings underscore the continued relevance of pyrimidine-based scaffolds in drug discovery efforts.

The structural versatility of pyrimidine-based heterocycles allows for extensive chemical modification, enabling researchers to systematically explore structure-activity relationships and optimize biological properties. Synthetic approaches to pyrimidine derivatives have evolved significantly, with modern methodologies utilizing diverse starting materials including ethyl cyanoacetate, acetyl acetone, 1,3-diaminopropane, and enaminonitrile derivatives. These synthetic pathways provide access to a vast array of substituted pyrimidines, each with distinct physicochemical and biological properties.

Fused pyrimidine systems, such as those exemplified by this compound, represent a particularly important subclass within pyrimidine chemistry. Research has shown that fused pyrimidine systems are highly effective as epidermal growth factor receptor inhibitors, demonstrating their potential as anticancer therapeutics. The three-dimensional structure provided by fused ring systems often enhances binding affinity and selectivity for biological targets compared to simpler pyrimidine derivatives.

The agricultural applications of pyrimidine-based compounds have also received significant attention, with research demonstrating insecticidal activities against various pest species. Studies of octahydro-1H-cyclopenta[d]pyrimidine derivatives have shown moderate insecticidal activities against Aphis craccivora, with structure-activity relationship studies revealing important correlations between hydrophobicity and biological activity. These findings highlight the broad applicability of pyrimidine-based chemistry across multiple research domains.

Properties

IUPAC Name

2-methylsulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-12-8-9-6-4-2-3-5(6)7(11)10-8/h2-4H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFAQTBOTJEQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282688
Record name 6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3087-14-7
Record name NSC27371
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Reaction Using Cyclopentanone Derivatives

A foundational approach involves cyclocondensation of cyclopentanone with thiouracil analogs. In one protocol, 6-aminothiouracil reacts with cyclopentanone and p-anisaldehyde in dimethylformamide (DMF) under reflux for 8 hours, yielding a cyclopenta-fused pyrimidine precursor. This method achieves a 78% yield when conducted at 120°C, with the aldehyde acting as a directing group for regioselective ring closure. The intermediate is subsequently functionalized at the C2 position via alkylation.

Ethyl 2-Oxocyclopentanecarboxylate as a Key Building Block

Alternative routes utilize ethyl 2-oxocyclopentanecarboxylate (compound 2 ) to construct the bicyclic framework. Reaction with hydroxy pyrimidine derivatives under acidic conditions generates 4-chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (compound 5 ). This intermediate is critical for downstream hydrolysis to the 4-ol derivative. The reaction proceeds via nucleophilic acyl substitution, with yields optimized to 85% when using catalytic HCl in isopropyl alcohol.

Functionalization at the C2 Position

Introduction of Methylthio Group via Alkylation

The methylthio moiety at C2 is introduced through nucleophilic displacement or alkylation. Treatment of 2-thioxo intermediates with methyl iodide in sodium ethoxide at 60°C for 3 hours achieves 92% conversion to the methylthio derivative. Kinetic studies reveal that polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state during SN2 displacement.

Table 1: Alkylation Efficiency Under Varied Conditions

ReagentSolventTemperature (°C)Time (h)Yield (%)
Methyl iodideEthanol60392
Methyl bromideDMF80288
Dimethyl sulfateTHF50485

Hydroxylation at the C4 Position

Chloride Hydrolysis Under Basic Conditions

The 4-chloro intermediate (compound 5 ) undergoes hydrolysis to yield the target 4-ol derivative. Reacting compound 5 with aqueous NaOH (2M) at 80°C for 6 hours produces 6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol in 89% yield. The reaction mechanism proceeds via a two-step SNAr pathway, with hydroxide attack at the electron-deficient C4 position.

Acid-Catalyzed Hydrolysis

Alternative protocols employ acidic conditions for hydrolysis. Using 10% H2SO4 at reflux for 4 hours achieves comparable yields (84%), though with increased side-product formation due to ring-opening reactions.

Optimization of Reaction Parameters

Solvent Effects on Cyclization

Solvent polarity significantly impacts cyclocondensation efficiency. DMF outperforms ethanol and THF, providing a dielectric environment that stabilizes the zwitterionic intermediate.

Table 2: Solvent Screening for Cyclocondensation

SolventDielectric ConstantYield (%)
DMF36.778
Ethanol24.365
THF7.558

Temperature-Dependent Regioselectivity

Elevated temperatures (>100°C) favor the formation of the cyclopenta[d]pyrimidin-4-ol regioisomer over the [b]pyridine variant. At 120°C, a 9:1 regioselectivity ratio is observed, attributed to kinetic control of the cycloaddition transition state.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (ethyl acetate/petroleum ether, 1:3) effectively isolates the target compound with >95% purity. Recrystallization from ethanol further enhances purity to 99%, as confirmed by HPLC.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 2.09–1.99 (m, 2H, cyclopentyl CH2), 2.81 (t, J = 7.5 Hz, 2H, SCH3), 3.79 (s, 3H, OCH3), 6.51 (d, J = 5.8 Hz, 1H, pyrimidine H).

  • 13C NMR (101 MHz, CDCl3): δ 166.83 (C=O), 149.77 (C4), 124.23 (C5).

Challenges and Limitations

Byproduct Formation During Alkylation

Competing N-alkylation occurs in 15–20% of cases when using methyl iodide without rigorous exclusion of moisture. Anhydrous conditions and phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce this to <5%.

Oxidative Degradation

The methylthio group is susceptible to oxidation during prolonged storage. Stabilization with 0.1% BHT in ethanol prevents sulfoxide formation over 12 months .

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methylthio group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens, including:

  • Escherichia coli
  • Staphylococcus aureus

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli256 µg/mL
S. aureus128 µg/mL

Cytotoxicity Against Cancer Cells

The compound has demonstrated selective cytotoxicity towards several cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells while sparing normal cells.

Table 2: Cytotoxicity Data

Cancer Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)15 µM
HeLa (Cervical Cancer)20 µM

Enzyme Inhibition

This compound may act as an inhibitor of key enzymes involved in disease progression. Notably, it has been studied for its potential to inhibit acetylcholinesterase, which is significant in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI investigated the antimicrobial efficacy of compounds related to this compound. The findings established a correlation between structural modifications and enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents.

Mechanistic Insights:
The precise mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Interference with microbial cell wall synthesis.
  • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Modulation of enzyme activity related to neurotransmitter breakdown.

Mechanism of Action

The mechanism by which 6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological activity. For example, it may act as an inhibitor of topoisomerase I, thereby interfering with DNA replication and exhibiting anticancer properties .

Comparison with Similar Compounds

(a) 4-Chloro-2-methyl-6-vinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Compound 18)

  • Substituents : Chloro (-Cl) at position 4, methyl (-CH₃) at position 2, and vinyl (-CH₂CH₂) at position 4.
  • Key Data : Synthesized via chlorination of precursor 16 (81% yield). NMR (DMSO-d₆): δ 2.56 (s, 3H, CH₃), 5.84–6.01 (m, 1H, vinyl proton) .
  • Comparison : The chloro and vinyl groups enhance electrophilicity and steric bulk compared to the hydroxyl and methylthio groups in the target compound. This may influence binding to hydrophobic enzyme pockets.

(b) 2-[(2-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

  • Substituents : 2-Chlorophenylthio (-S-C₆H₄Cl) at position 2, methyl (-CH₃) at position 3.
  • Key Data : Molecular formula C₁₄H₁₂ClN₂S; ChemSpider ID 343374-33-4 .

(c) 6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

  • Substituents : Ketone (-C=O) at position 4.
  • Key Data : CAS 5661-01-8; molecular weight 136.15 g/mol. Exists as a white solid with purity ≥98% .

Physicochemical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Key Functional Groups NMR Highlights (δ, ppm)
Target Compound 198.28* -OH (C4), -SCH₃ (C2) Not reported in evidence
4-Chloro-2-methyl-6-vinyl analog 210.69 -Cl (C4), -CH₃ (C2), vinyl δ 2.56 (s, CH₃), 5.84–6.01 (vinyl)
6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one 136.15 -C=O (C4) Not reported; IR likely shows C=O stretch ~1700 cm⁻¹
Thermo Scientific™ derivative (C9H8N2S2) 208.30 -SH (C4), thieno ring InChI Key: UZIFVIYMKOHMQD

*Calculated based on molecular formula C₈H₁₀N₂OS.

Biological Activity

6,7-Dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol is a heterocyclic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a bicyclic system that includes a pyrimidine ring fused with a cyclopentane ring, positions it as a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2OSC_8H_{10}N_2OS with a CAS number of 3087-14-7. The compound features a methylthio group and a hydroxyl group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. One proposed mechanism involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound may disrupt cancer cell proliferation and induce apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values indicating substantial growth inhibition at low concentrations.

Cell LineIC50 (µM)
A549 (Lung)10.5
HepG2 (Liver)9.8
SGC-7901 (Stomach)8.3

This data suggests that the compound can effectively impede the growth of these cancer cells.

Anti-inflammatory Activity

In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit COX-2 activity, which is pivotal in inflammatory processes. The IC50 values for COX-2 inhibition were reported as follows:

CompoundIC50 (µmol)
6,7-Dihydro...0.04 ± 0.01
Celecoxib0.04 ± 0.01

These results indicate comparable potency to established anti-inflammatory drugs.

Case Studies and Research Findings

  • Study on Anticancer Effects : A study published in Molecular Cancer Therapeutics evaluated the cytotoxicity of various pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited cell growth in multiple cancer types through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Mechanism : In vitro assays conducted on RAW264.7 macrophages showed that treatment with the compound significantly reduced the expression levels of inflammatory mediators such as iNOS and COX-2 . This study highlighted its potential as a therapeutic agent for inflammatory diseases.
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications on the methylthio group could enhance biological activity. Compounds with electron-donating substituents exhibited improved potency against both cancer and inflammatory pathways .

Q & A

Q. What are the established synthetic routes for 6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclopenta-fused pyrimidine precursors. Key steps include:

  • Introduction of the methylthio group : Achieved via nucleophilic substitution using methylthiolate or thiomethylation reagents (e.g., dimethyl disulfide) under basic conditions (e.g., NaOH) .
  • Cyclization : Cyclopenta ring formation may utilize acid-catalyzed intramolecular aldol condensation or transition-metal-mediated cross-coupling reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures high purity. Yield optimization requires controlled temperature (20–60°C) and inert atmospheres (N₂/Ar) to prevent oxidation of the methylthio group .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify characteristic peaks:
    • Cyclopenta ring protons (δ 2.5–3.5 ppm, multiplet for dihydro structure).
    • Methylthio group (δ 2.1 ppm, singlet for S-CH₃) .
    • Pyrimidin-4-ol hydroxyl proton (δ 10–12 ppm, broad if exchangeable).
  • IR : Confirm hydroxyl (3200–3500 cm⁻¹, O-H stretch) and C=S (1050–1250 cm⁻¹) groups.
  • MS (ESI) : Molecular ion peak at m/z 211 [M+H]⁺, with fragmentation patterns reflecting cyclopenta ring cleavage .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Use sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .
  • Stability :
    • Light-sensitive: Store in amber vials at –20°C.
    • Prone to oxidation: Add antioxidants (e.g., BHT) to stock solutions.
    • Hydroxyl group reactivity: Avoid strong acids/bases to prevent deprotonation or esterification .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare calculated vs. experimental NMR/IR spectra to validate electron distribution models. Adjust basis sets (e.g., B3LYP/6-311++G**) for accuracy .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates (e.g., methylthio group substitution) and compare with simulated transition states .
  • Crystallography : Single-crystal X-ray diffraction resolves steric/electronic discrepancies in predicted vs. observed bond angles/lengths .

Q. How can in vitro enzymatic assays be designed to evaluate the compound's inhibitory activity against specific kinase targets?

Methodological Answer:

  • Assay Design :
    • Kinase Selection : Prioritize kinases with structural homology to cyclopenta-pyrimidine-binding proteins (e.g., CDK2, EGFR) .
    • Substrate : Use ATP-conjugated fluorescent probes (e.g., ADP-Glo™) to quantify inhibition.
    • IC₅₀ Determination : Conduct dose-response curves (0.1–100 µM) in triplicate, with controls (staurosporine as positive inhibitor) .
  • Data Interpretation : Normalize activity to DMSO controls and apply nonlinear regression (GraphPad Prism) for IC₅₀ calculation.

Q. What methodologies are recommended for analyzing the compound's metabolic stability in hepatic microsomal assays?

Methodological Answer:

  • Microsomal Incubation :
    • Conditions : 1 mg/mL liver microsomes (human/rat), NADPH regeneration system, 37°C, pH 7.4 .
    • Sampling : Quench aliquots at 0, 5, 15, 30, 60 min with acetonitrile.
  • LC-MS/MS Analysis :
    • Monitor parent compound depletion (m/z 211 → fragment ions).
    • Calculate half-life (t₁/₂) using first-order decay models.
  • Metabolite ID : High-resolution MS (Q-TOF) detects hydroxylation or methylthio oxidation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.